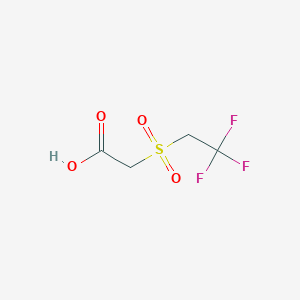

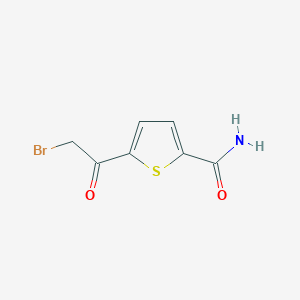

![molecular formula C7H5N5 B1288555 4-azido-1H-pyrrolo[2,3-b]pyridine CAS No. 361370-27-6](/img/structure/B1288555.png)

4-azido-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

4-azido-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related pyrrolopyridine derivatives, which can offer insights into the chemical behavior and synthesis of similar azido-substituted compounds. Pyrrolopyridines are a class of compounds that have been of interest due to their potential pharmacological properties and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, the intramolecular azomethine ylide cycloaddition reaction has been used to synthesize pyrrolo[3,4-b]pyrrole derivatives, which suggests that similar intramolecular reactions might be applicable for synthesizing 4-azido-1H-pyrrolo[2,3-b]pyridine . Additionally, the reduction of aminopyridine-phosphonates followed by cyclocondensation has been employed to synthesize azaphospholo[5,4-b]pyridines, indicating that reduction and cyclocondensation strategies could potentially be adapted for the synthesis of azido-substituted pyrrolopyridines .

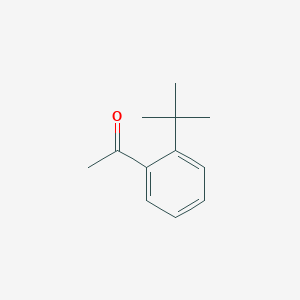

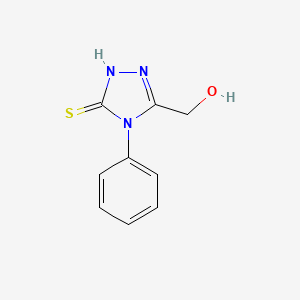

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can significantly influence the electronic properties of the molecule. X-ray crystallography has been used to reveal the structural details of related compounds, such as the "base-pairing" of amino-phosphanylpyridine via N-H···N hydrogen bonds . This suggests that the azido group in 4-azido-1H-pyrrolo[2,3-b]pyridine would also impact its molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can vary depending on the substituents present on the ring system. For example, azaphospholopyridines have been shown to add tBuLi at the P=C bond and form complexes with metal carbonyls . Pyridosultams, which are pyridine analogues of aza-o-xylylenes, can undergo Diels-Alder reactions to form tetrahydronaphthyridines and further react to form 2:1 adducts . These studies indicate that the azido group in 4-azido-1H-pyrrolo[2,3-b]pyridine could participate in similar reactions, such as nucleophilic substitution or cycloadditions.

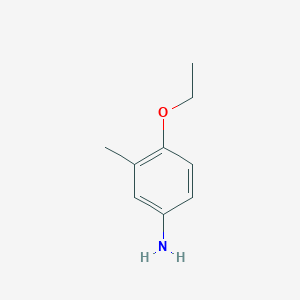

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and other functional groups can affect properties such as solubility, boiling point, and reactivity. While the papers do not provide specific data on 4-azido-1H-pyrrolo[2,3-b]pyridine, they do describe the synthesis and reactivity of structurally related compounds, which can be used to infer some of the properties of the azido derivative .

Aplicaciones Científicas De Investigación

Kinase Inhibitors Design

4-Azido-1H-pyrrolo[2,3-b]pyridine and its structural analogs, such as pyrazolo[3,4-b]pyridine, have been identified as key scaffolds in the design of kinase inhibitors. The versatility of these scaffolds allows for multiple binding modes with kinase targets, making them essential components in the development of inhibitors for cancer treatment and other diseases. Their ability to bind to the hinge region of kinases, forming hydrogen bond donor–acceptor pairs, underscores their significance in medicinal chemistry (Wenglowsky, 2013).

Anticancer Agents

Research on pyrrolopyridines, including structures related to 4-azido-1H-pyrrolo[2,3-b]pyridine, emphasizes their role as anticancer agents. These compounds, by mimicking the ATP molecule's purine ring, act as kinase inhibitors, showcasing their potential in cancer therapy. The structural and biological features of these scaffolds, especially their interaction with kinases at the hinge region, are instrumental in the development of therapeutic agents against various cancers (El-Gamal & Anbar, 2017).

Synthetic Methodology and Catalysis

The synthesis and application of heterocyclic scaffolds, including 4-azido-1H-pyrrolo[2,3-b]pyridine, have been significantly advanced through the use of hybrid catalysts. These catalysts facilitate the development of complex molecules with potential medicinal and pharmaceutical applications, demonstrating the compound's role in creating biologically active molecules and its broader applicability in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).

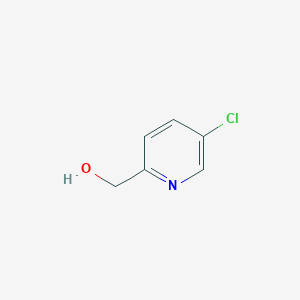

Chemosensing Applications

Pyridine derivatives, closely related to 4-azido-1H-pyrrolo[2,3-b]pyridine, have been explored for their chemosensing capabilities. These compounds are known for their high affinity for various ions and neutral species, highlighting their potential as effective chemosensors in detecting a wide range of substances in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

4-azido-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHGQGZNWHPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609959 | |

| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-azido-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

361370-27-6 | |

| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

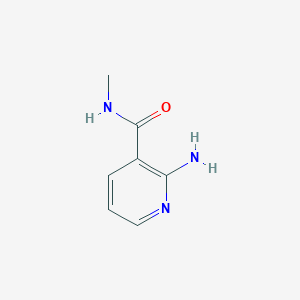

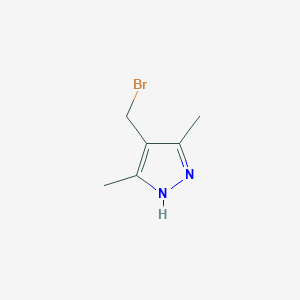

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)